molecular formula C16H20F3NO4 B2857881 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid CAS No. 2230802-85-2

6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid

Cat. No. B2857881
CAS RN: 2230802-85-2
M. Wt: 347.334
InChI Key: AQANCKRVDHRNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of this compound is 347.33 . Its IUPAC name is 6-((tetrahydrofuran-3-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate . The InChI code is 1S/C14H19NO2.C2HF3O2/c1-2-14(17-10-11-4-6-16-9-11)7-12-3-5-15-8-13(1)12;3-2(4,5)1(6)7/h1-2,7,11,15H,3-6,8-10H2;(H,6,7) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Fluorescent Labeling in Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product related to 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline, exhibits strong fluorescence in a wide pH range, making it a potential tool for biomedical analysis. This compound, due to its large Stokes' shift, high molar absorptivity, and fluorescence quantum yield, is well-suited for use in aqueous environments. Its stability under light and heat further enhances its applicability in fluorescent labeling for carboxylic acids determination (Hirano et al., 2004).

In Vitro and In Vivo Evaluation as an Antagonist

A specific 6-methoxy-substituted compound has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound, due to its excellent in vitro profile and significant unbound fraction in human plasma, shows promise in the prevention and treatment of osteoporosis. This research indicates the potential of such compounds in clinical applications, including their synthesis for metabolism and safety studies (Hutchinson et al., 2003).

Synthesis and Catalytic Applications

6-Methoxy-2,2-dimethyl-3-oxo-5-phenyl-2,3-dihydropyridine-4-carboxylic acid methyl ester, a derivative of 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline, has been synthesized and structurally confirmed. This synthesis demonstrates the potential for creating diverse heterocyclic derivatives under oxidative carbonylation conditions. Such compounds could be valuable in developing new catalytic processes and materials in organic chemistry (Bacchi et al., 2005).

Development of Cytostatic Agents

6-Alkyl-12-formylindolo[2,1-a]isoquinolines, related to 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline, have been synthesized and found to bind to the estrogen receptor with varying affinities. These compounds have exhibited potent cytostatic activity against human breast cancer cells, suggesting their potential as therapeutic agents in oncology (Polossek et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(oxolan-3-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.C2HF3O2/c1-2-14(17-10-11-4-6-16-9-11)7-12-3-5-15-8-13(1)12;3-2(4,5)1(6)7/h1-2,7,11,15H,3-6,8-10H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQANCKRVDHRNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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